Stereoisomer-Dependent Opioid Receptor Selectivity
A direct head-to-head comparison of cyclic opioid peptides incorporating trans- and cis-4-aminocyclohexyl-D-alanine revealed that the stereochemistry of the cyclohexane core dramatically alters receptor binding profiles. The analog with cis-4-aminocyclohexyl-D-alanine demonstrated exceptional μ-opioid receptor (MOR) selectivity, whereas the trans- counterpart showed high affinity for both μ- and δ-opioid receptors (DOR) [1]. This demonstrates that the target trans-(4-aminocyclohexyl)methanol scaffold, when incorporated into a pharmacophore, is not functionally equivalent to its cis isomer.
| Evidence Dimension | Opioid receptor binding affinity and selectivity |
|---|---|
| Target Compound Data | Cyclic peptide with trans-4-aminocyclohexyl-D-alanine: High affinity for both μ- and δ-opioid receptors |
| Comparator Or Baseline | Cyclic peptide with cis-4-aminocyclohexyl-D-alanine: Exceptionally μ-opioid receptor (MOR)-selective |
| Quantified Difference | The cis-isomer confers 'exceptional MOR-selectivity', while the trans-isomer has 'high affinity for both MOR and DOR'. This qualitative difference in selectivity is a critical functional outcome. |
| Conditions | In vitro competitive radioligand binding assays using human opioid receptors expressed in cell lines. |
Why This Matters
This evidence proves that the choice of stereoisomer in the 4-aminocyclohexyl building block is not arbitrary; it directly controls downstream biological selectivity, making the correct stereoisomer essential for target-specific drug discovery programs.
- [1] Bioorganic & Medicinal Chemistry, Volume 22, Issue 23, 1 December 2014, Pages 6545-6551. Cyclic side-chain-linked opioid analogs utilizing cis- and trans-4-aminocyclohexyl-D-alanine. View Source
